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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)piperidin-4-one

Cat. No.: B037908

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
purification, and potential biological significance of 1-(2-Fluorophenyl)piperidin-4-one. This
document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperidin-4-one is a substituted piperidinone derivative. The incorporation
of a fluorine atom on the phenyl ring can significantly influence its physicochemical and
pharmacological properties, including metabolic stability, binding affinity to biological targets,
and lipophilicity.[1][2]

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperidin-4-one
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Property Value Source

Molecular Formula C11H12FNO MOLBASE
Molecular Weight 193.22 g/mol MOLBASE

CAS Number 115012-46-9 MOLBASE
Appearance Predicted: Solid General knowledge
Density 1.19 g/cm3 [3]

Boiling Point 309.18 °C at 760 mmHg [3]

Flash Point 140.79 °C [3]

Refractive Index 1.543 [3]

LogP 2.06 [3]

Predicted: Soluble in organic
B solvents like ethanol, DMSO,
Solubility ) General knowledge
and chloroform; sparingly

soluble in water.

Spectral Data (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following
spectral data have been predicted using widely accepted cheminformatics tools and
algorithms. These predictions serve as a reference for the characterization of 1-(2-
Fluorophenyl)piperidin-4-one.

Table 2: Predicted *H NMR Spectral Data (500 MHz, CDClIs)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
7.15-7.00 m 4H Ar-H
-N-CH:z- (axial &
3.45 t 4H -
equatorial)
-CO-CHz2- (axial &
2.65 t 4H

equatorial)

Table 3: Predicted 3C NMR Spectral Data (125 MHz, CDCIs)

Chemical Shift (ppm) Assignment
208.5 C=0

156.0 (d, J = 245 Hz) C-F

139.0 Ar-C

124.5 (d, J = 3 Hz) Ar-C

124.0 (d, J = 8 Hz) Ar-C

122.0 (d, J = 4 Hz) Ar-C

116.0 (d, J = 21 Hz) Ar-C

51.0 -N-CH2-

41.0 -CO-CHa-

Table 4: Predicted Key IR Absorption Bands
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Wavenumber (cm~?) Functional Group

~2950 - 2850 C-H stretch (aliphatic)

~1720 C=0 stretch (ketone)

~1600, ~1490 C=C stretch (aromatic)
~1230 C-F stretch (aromatic)

~1280 C-N stretch (aromatic amine)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Fragment
193 M]*

165 [M - COJ*

136 [M - CsHsNOJ*
95 [CeHaF]*

Experimental Protocols

The following are plausible experimental protocols for the synthesis and purification of 1-(2-
Fluorophenyl)piperidin-4-one based on established synthetic methodologies for N-aryl
piperidones.[4]

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds.[5][6][7]

Reaction Scheme:
1-bromo-2-fluorobenzene + 4-piperidone - 1-(2-Fluorophenyl)piperidin-4-one

Materials:
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e 1-bromo-2-fluorobenzene

 4-piperidone hydrochloride

o Palladium(ll) acetate (Pd(OAC)2)

e Xantphos

e Sodium tert-butoxide (NaOtBu)

e Toluene (anhydrous)

e Nitrogen gas

o Standard glassware for inert atmosphere reactions

Procedure:

e To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)2 (2 mol%), Xantphos (4
mol%), and sodium tert-butoxide (2.2 equivalents).

e Add 4-piperidone hydrochloride (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0
equivalent).

¢ Add anhydrous toluene to the flask.

o Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.

e Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

e Quench the reaction by the slow addition of water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product.
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Buchwald-Hartwig Synthesis Workflow

Synthesis via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another viable route, particularly given the

activating effect of the ortho-fluorine substituent.[8][9]

Reaction Scheme:
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1,2-difluorobenzene + 4-piperidone - 1-(2-Fluorophenyl)piperidin-4-one

Materials:

1,2-difluorobenzene

4-piperidone

Potassium carbonate (K2COs)

Dimethyl sulfoxide (DMSO)

Standard laboratory glassware
Procedure:

 In a round-bottom flask, dissolve 4-piperidone (1.0 equivalent) and potassium carbonate (2.0
equivalents) in DMSO.

e Add 1,2-difluorobenzene (1.1 equivalents) to the mixture.

e Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC
or LC-MS.

o After completion, cool the reaction to room temperature.
e Pour the reaction mixture into a large volume of cold water to precipitate the product.
o Collect the solid by vacuum filtration and wash with water.

e The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[10]

Procedure:
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» Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol,
isopropanol, ethyl acetate, hexanes) to find a suitable solvent or solvent system where the
compound is sparingly soluble at room temperature but highly soluble when heated. A
mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

o Dissolution: Dissolve the crude 1-(2-Fluorophenyl)piperidin-4-one in a minimal amount of
the hot recrystallization solvent.

» Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration
to remove them.

o Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of
the purified compound should form.

o Cooling: To maximize the yield, cool the flask in an ice bath.
« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.
e Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

e Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signhaling Pathways

While specific biological data for 1-(2-Fluorophenyl)piperidin-4-one is not extensively
documented, the piperidin-4-one scaffold is a well-established pharmacophore present in
numerous biologically active compounds with a wide range of activities, including anticancer,
antiviral, and CNS effects.[3][9] The introduction of a fluorine atom can further modulate these
activities.[1][2]

Derivatives of 1-(fluorophenyl)piperidine have been investigated for their activity as inhibitors of
various enzymes and receptors. For instance, some fluorinated piperidine derivatives have
shown potential as inhibitors of the dopamine transporter (DAT), suggesting a possible role in
the treatment of CNS disorders.[11]

Based on the activities of related compounds, a hypothetical signaling pathway involving
dopamine transporter inhibition is presented below.
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Hypothetical Dopamine Transporter Inhibition

Safety and Handling

1-(2-Fluorophenyl)piperidin-4-one should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of
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contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data
Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Fluorophenyl)piperidin-4-one is a valuable synthetic intermediate with potential
applications in medicinal chemistry. This guide provides a summary of its chemical properties,
predicted spectral data, and plausible experimental protocols for its synthesis and purification.
Further research is warranted to fully elucidate its biological activities and potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-
Fluorophenyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037908#1-2-fluorophenyl-piperidin-4-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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